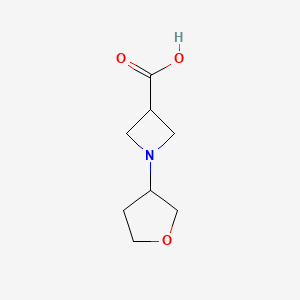
1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the resolution of enantiomers, as seen in the nonsteroidal antiandrogen compound , and the Petasis reaction to synthesize a new alkylaminophenol compound . Another synthesis route involves the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and further reactions to yield a propanoic acid derivative .
Molecular Structure Analysis
Structural analysis of these compounds is typically performed using various spectroscopic techniques such as FTIR, UV-Vis, and NMR spectrometry . Computational methods, including density functional theory (DFT), are also employed to support the experimental data and provide insights into the electronic and structural properties of the molecules .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the specific compound . However, they do discuss the synthesis and degradation of structurally related compounds. For instance, kinetic studies of the decomposition process in acidic and alkaline environments indicate the instability of certain functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are investigated through quantum chemical calculations and experimental measurements. These studies include the determination of bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters, vibrational frequencies, electrostatic potential, excitation energies, Mulliken atomic charges, and oscillator strengths . Additionally, methodologies for the determination and purity evaluation of these compounds involve HPLC and TLC techniques .
Scientific Research Applications
Gas-phase Pyrolytic Reaction Study
- Study Overview : Investigation of the gas-phase pyrolytic reaction of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives, including compounds similar to 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol.
- Key Findings : The study revealed insights into the kinetic results and product analysis, providing a deeper understanding of the plausible transition state for the elimination pathway in these compounds (Dib et al., 2008).
Bacterial Metabolism of Bisphenol A
- Study Overview : This research explored the bacterial metabolism of Bisphenol A, focusing on oxidative skeletal rearrangement, which involves structures related to 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol.
- Key Findings : The study identified novel metabolic pathways involving rearrangement and cleavage processes in Bisphenol A metabolism (Spivack et al., 1994).
NMDA Receptor Antagonist Study
- Study Overview : Research on a conformationally restricted analogue of NR2B subtype-selective NMDA antagonist, structurally related to 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol.
- Key Findings : This study provided insights into the optimal orientation of these compounds for receptor binding and their protective effects against glutamate toxicity (Butler et al., 1998).
Fluorescent Chemo-sensing
- Study Overview : Development of hydrazones for fluorescent "turn on" chemo-sensing of Al3+ in living cells, including a compound similar to the one .
- Key Findings : The study revealed the potential of these compounds in monitoring Al3+ in living cells, indicating their significance in biological and chemical sensing applications (Rahman et al., 2017).
Hydrogen-bond Basicity Scale
- Study Overview : Research focusing on the hydrogen-bond basicity of secondary amines, relevant to the study of compounds like 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol.
- Key Findings : The study provided a scale of hydrogen-bond basicity, highlighting the influence of steric and polarizability effects on the basicity of secondary amines (Graton et al., 2001).
Conformational Isomers Study
- Study Overview : Investigation of the conformational energies of 1-fluoro-2-propanol, which shares structural similarities with the compound .
- Key Findings : This research provided insights into the conformational preferences and internal hydrogen bonding of related compounds (Olsen & Howell, 1979).
properties
IUPAC Name |
1-(4-fluorophenoxy)-2-methyl-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-14(17,10-16-8-2-3-9-16)11-18-13-6-4-12(15)5-7-13/h4-7,17H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDJVWXWZZOTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)(COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

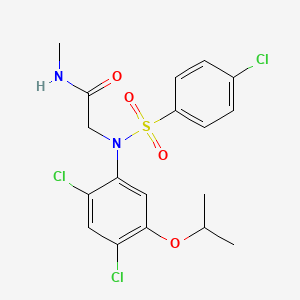
![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
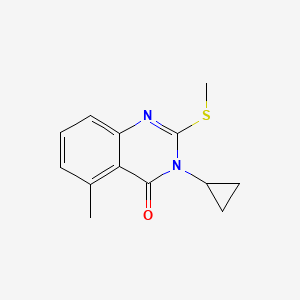
![Spiro[3.6]decan-2-amine;hydrochloride](/img/structure/B3003102.png)
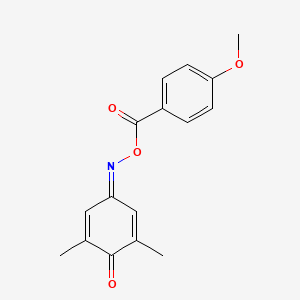
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3003104.png)
![N-ethyl-2-[2-(4-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3003106.png)
![ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate](/img/structure/B3003107.png)
![2-[2-(2-Azidoethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B3003109.png)
![3-Chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3003110.png)
![3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003112.png)
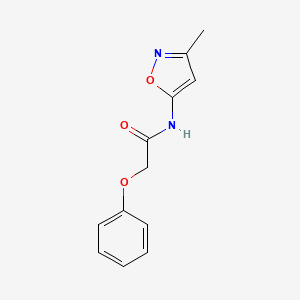
![N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B3003114.png)
